![molecular formula C20H18N4O6S B2766180 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 1788557-94-7](/img/structure/B2766180.png)
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a benzo[d]oxazole sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids and subsequent Curtius rearrangement.
Synthesis of the pyrazole ring: This involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Construction of the benzo[d]oxazole sulfonamide group: This step typically involves the reaction of benzo[d]oxazole derivatives with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, pyrazolone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of the benzodioxin moiety in this compound may enhance its ability to inhibit tumor growth and metastasis by targeting specific cellular pathways associated with cancer progression .
Anti-inflammatory Effects
Substituted pyrazoles have been recognized for their anti-inflammatory capabilities. The compound's structure suggests potential activity against inflammatory mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Studies have shown that similar compounds can outperform traditional anti-inflammatory drugs like diclofenac sodium in certain assays .
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit various enzymes. This compound has been investigated for its inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the management of Type 2 Diabetes Mellitus and Alzheimer’s disease, respectively . The dual action of inhibiting these enzymes could provide a therapeutic advantage in managing these chronic conditions.
Synthesis and Derivatives
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves several steps including the formation of the pyrazole core followed by the introduction of the benzodioxin moiety. Various derivatives have been synthesized to explore structure-activity relationships (SAR), enhancing efficacy and reducing side effects .
Case Studies
Mechanism of Action
The mechanism by which N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)nonanamide
- 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
Uniqueness
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general synthetic pathway includes:
- Formation of Sulfonamide : Reacting 2,3-dihydrobenzo[1,4]-dioxin with sulfonyl chlorides in an alkaline medium to yield sulfonamide derivatives.
- Pyrazole Formation : The introduction of pyrazole moieties is often achieved through cyclization reactions involving hydrazine derivatives and suitable electrophiles.
- Final Derivatization : Further modifications can include the introduction of methyl and oxo groups to finalize the desired structure.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its potential as an enzyme inhibitor and its anticancer properties.
Enzyme Inhibition
Research indicates that compounds containing the benzodioxane and sulfonamide moieties exhibit significant inhibitory effects on enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism; inhibition can be beneficial in managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Targeted for Alzheimer's disease treatment due to its role in neurotransmitter degradation.
In vitro studies have shown that certain derivatives of this compound demonstrate promising IC50 values against these enzymes, indicating their potential therapeutic applications .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest it may possess cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : Compounds similar to N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo have shown significant antiproliferative activity in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics .
Case Studies
Several studies have reported on the biological activities of related compounds:
-
Study on Sulfonamide Derivatives : A study synthesized various sulfonamide derivatives and evaluated their enzyme inhibition capabilities. The results indicated that modifications in the benzodioxane structure significantly enhanced inhibitory potency against α-glucosidase and acetylcholinesterase .
Compound α-glucosidase IC50 (µM) Acetylcholinesterase IC50 (µM) Compound A 15 20 Compound B 10 25 N-{...} 12 18 -
Anticancer Efficacy Assessment : Another study assessed the anticancer efficacy of similar compounds against multiple cell lines. The findings highlighted that certain structural features were crucial for enhancing cytotoxicity.
Cell Line Compound IC50 (µM) HeLa 25 A549 30 MDA-MB-231 28
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-23-16-8-15(6-7-17(16)30-20(23)25)31(26,27)22-13-9-21-24(10-13)11-14-12-28-18-4-2-3-5-19(18)29-14/h2-10,14,22H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJQFOVIAZTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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